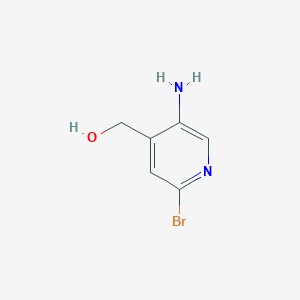

(5-Amino-2-bromo-4-pyridyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

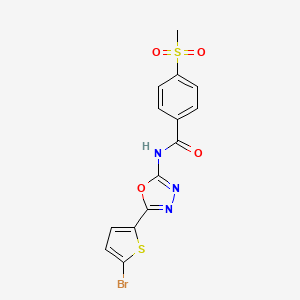

“(5-Amino-2-bromo-4-pyridyl)methanol” is a chemical compound with the CAS Number: 1806963-89-2 . It has a molecular weight of 203.04 and its IUPAC name is (5-amino-2-bromopyridin-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7BrN2O/c7-6-1-4 (3-10)5 (8)2-9-6/h1-2,10H,3,8H2 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Reagent for Metal-Free Reduction of Nitro Compounds

(2-Pyridyl)phenyl methanol, a compound with a structural motif similar to (5-Amino-2-bromo-4-pyridyl)methanol, has been used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. It facilitates a domino process involving reduction and conjugate addition steps, allowing the formation of β-amino esters. This underscores the importance of the pyridine nucleus in enabling this thermal reactivity of carbinols (Giomi et al., 2011).

Component in Multicomponent Synthesis

A novel multicomponent synthesis approach involving this compound-related compounds has been documented. The process, which involves heating a methanol solution with various inputs, leads to the formation of complex compounds like pyrrolo[3,4-b]pyridin-5-one in a single operation. This process indicates the compound's potential in scaffold-generating reactions and the synthesis of bioactive compounds (Janvier et al., 2002).

Catalyst in N-Alkylation for Synthesis of Bioactive Compounds

The compound is used in the N-alkylation of 2-aminobenzonitriles with pyridyl methanols as alkylating agents. This process, catalyzed by ruthenium complexes, allows the synthesis of various 2-N-pyridylmethyl benzonitriles. The significance lies in its application in creating biologically interesting compounds and providing a basis for new bioactive compound discovery (Chen et al., 2014).

In Solvent Dynamics and Membrane Studies

Studies have shown that methanol, which is a common solvent for this compound, significantly impacts lipid dynamics. This is particularly evident in the study of transmembrane proteins/peptides in biological and synthetic membranes, indicating the compound's role in biophysical studies and membrane dynamics (Nguyen et al., 2019).

Synthesis of Bromo-substituted Compounds

The compound is involved in the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues, which are vital synthons in organic synthesis and for preparing various useful substances. The process involves the bromination of related compounds under different conditions, showcasing its versatility in chemical synthesis (Shirinian et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of imidazoles , which are key components in a variety of functional molecules .

Mode of Action

It may be involved in the formation of bonds during the synthesis of imidazoles

Biochemical Pathways

It’s worth noting that imidazoles, which can be synthesized using similar compounds, are utilized in a diverse range of applications .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction that may involve similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

(5-amino-2-bromopyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXMXWDJSOGLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467524.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)

![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)